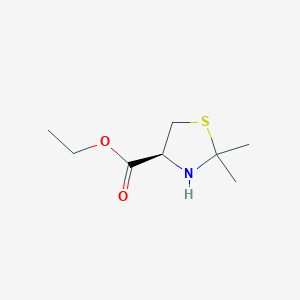

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Description

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

- Stereochemistry: The (4S) configuration at the 4th position of the thiazolidine ring.

- Substituents: Two methyl groups at the 2-position and an ethyl ester group at the 4-carboxylate position.

Properties

IUPAC Name |

ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-4-11-7(10)6-5-12-8(2,3)9-6/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHDGPQAWQBYEZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSC(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CSC(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction between an α-halo ester and a thiourea derivative under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways related to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

- Key Differences: The ester group is methyl instead of ethyl. Molecular formula: C₇H₁₃NO₂S (vs. C₈H₁₅NO₂S for the ethyl analogue). Average mass: 175.246 g/mol (vs. 189.26 g/mol for the ethyl derivative) .

- Stereochemistry : The methyl derivative lacks explicit stereochemical designation in available data, whereas the ethyl variant is specified as (4S) .

b) 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic Acid

- Key Differences :

c) 3-Benzoyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

Table 2: NMR Data (Selected)

Reactivity and Stability

- Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions due to steric and electronic effects, impacting bioavailability .

- Oxidation Resistance: The 2,2-dimethyl substitution enhances stability against ring-opening oxidation compared to non-methylated analogues (e.g., unsubstituted thiazolidines) .

Biological Activity

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Overview of Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Antiviral Properties : A study highlighted its potential to inhibit neuraminidase (NA) of the influenza A virus. Compounds derived from thiazolidine-4-carboxylic acid derivatives demonstrated moderate inhibitory activity against NA, suggesting that this compound could be explored for antiviral applications .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazolidine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. The exact biochemical pathways are still under investigation but may involve modulation of metabolic pathways related to its antimicrobial and antiviral effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate | Similar ester group but different ring structure | Moderate antibacterial properties |

| Ethyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate | Similar thiazolidine ring without chiral center | Different biological activities due to stereochemistry |

| Thiazolidine-2,4-dione | Contains different functional groups | Used in pharmaceuticals like pioglitazone |

The presence of a chiral center at the fourth position in this compound is crucial as it influences both its reactivity and interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazolidine derivatives:

- Antimicrobial Studies : In vitro tests have demonstrated that this compound exhibits strong activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics in certain assays.

- Influenza Virus Inhibition : A derivative study showed that thiazolidine compounds could inhibit influenza A neuraminidase with varying degrees of potency. The most potent compound from the series had an IC(50) value significantly lower than that of existing antiviral drugs like oseltamivir .

- Potential Applications in Drug Development : Given its structural characteristics and biological activities, this compound is being investigated as a lead compound for developing new antimicrobial and antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.